molecular formula C18H15NO4S B5621525 methyl 3-[(2-naphthylsulfonyl)amino]benzoate

methyl 3-[(2-naphthylsulfonyl)amino]benzoate

Cat. No. B5621525
M. Wt: 341.4 g/mol
InChI Key: LLTWYACHDBDARO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-[(2-naphthylsulfonyl)amino]benzoate and its derivatives have been synthesized through multiple step reactions involving sulfonamide compounds. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was prepared from 4-methyl benzene sulfonyl chloride and 1-naphthyl amine, showcasing the foundational steps in creating complex sulfonamide derivatives (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and vibrational analysis of sulfonamide derivatives have been extensively studied using experimental and theoretical methods, including Density Functional Theory (DFT). These analyses confirm the electronic delocalization within the molecules, highlighting their stability and reactivity potential (Vetrivelan, 2019).

Chemical Reactions and Properties

Studies have detailed the chemical reactions sulfonamide derivatives undergo, focusing on their electronic structure and reactivity. For example, the reactivity descriptors calculated through DFT methods indicate a capacity for charge transfer within these molecules, suggesting their potential in various chemical reactions (Vetrivelan, 2019).

Physical Properties Analysis

The physical properties of this compound derivatives have been characterized using techniques such as FTIR, NMR, and X-ray diffraction. These studies provide valuable information on the compound's crystalline structure and thermal stability, which are crucial for understanding its behavior under different environmental conditions (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity and stability, have been explored through various analyses, including NBO, HOMO-LUMO, and molecular docking studies. These investigations reveal their antimicrobial activity and potential inhibitor activities, underlining the chemical versatility and application potential of this compound derivatives (Vetrivelan, 2019).

Safety and Hazards

The safety and hazards associated with “methyl 3-[(2-naphthylsulfonyl)amino]benzoate” are not explicitly mentioned in the available resources. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

methyl 3-(naphthalen-2-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-23-18(20)15-7-4-8-16(11-15)19-24(21,22)17-10-9-13-5-2-3-6-14(13)12-17/h2-12,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTWYACHDBDARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5.0 g (33 mmol) of methyl 3-aminobenzoate (4) in 70 mL of methylene chloride containing 4.0 mL (36 mmol) of N-methylmorpholine was added 7.49 g (33 mmol) of 2-naphthalenesulfonyl chloride. After stirring at room temperature overnight, the reaction mixture was quenched with 1N HCl (100 mL). The suspension was dissolved in ca. 250 mL of tetrahydrofuran and enough ether was added to induce phase separation. The organic extract was washed with saturated sodium chloride solution (2×). The organic phase was dried (MgSO4), and concentrated to give 11.0g (97% yield) of the title compound as a pale yellow solid: 1H-NMR (200 MHz; DMSO-d6) δ8.46 (s, 1H), 8.13 (t, 2H), 7.99 (d, 1H), 7.55-7.75 (m, 5H), 7.43 (dd, 21H), 7.38 (d, 1H), 3.79 ppm (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One
Yield
97%

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